4H-chromenes, also known as 2H-1-benzopyrans, are a class of heterocyclic compounds consisting of a benzene ring fused to a heterocyclic pyran ring. They are frequently encountered as core structural motifs in natural products and exhibit a wide range of biological activities, making them attractive targets for medicinal chemistry research [, , , , ].
(2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid is a chemical compound categorized under chromen derivatives, which are known for their diverse biological activities and potential therapeutic applications. This compound features a chromen ring system with a methyl group at the 7th position and an acrylic acid moiety at the 3rd position. Its molecular formula is , and it has a molecular weight of 230.22 g/mol. The compound is recognized for its potential in medicinal chemistry, particularly in the development of anti-inflammatory and antioxidant agents .
The compound is classified as a chromen derivative, specifically a substituted acrylic acid. Chromen derivatives are extensively studied due to their biological significance, including roles in various pharmacological activities such as anti-cancer, anti-inflammatory, and antioxidant properties. The specific compound (2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid is identified by its CAS number 382636-47-7 and has garnered interest for its potential applications in both scientific research and industrial contexts .
The synthesis of (2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid typically involves a Knoevenagel condensation reaction. This process includes the condensation of 7-methyl-4-oxo-4H-chromen-3-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction proceeds through the formation of an intermediate that undergoes decarboxylation to yield the desired product.
The molecular structure of (2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid can be represented by the following data:
| Property | Data |
|---|---|
| Molecular Formula | C13H10O4 |
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | 3-(7-methyl-4-oxochromen-3-yl)prop-2-enoic acid |
| InChI Key | QVVWXAKTIWFKTP-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C(=O)C(=CO2)/C=C/C(=O)O |
The structure features a chromen ring system with an acrylic acid functional group, contributing to its reactivity and biological activity .
(2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid can undergo several types of chemical reactions:
Common reagents for these reactions include:
The specific conditions for these reactions depend on the desired transformation and can vary widely based on experimental design .
The mechanism of action for (2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid involves its interaction with various molecular targets within biological systems. It may inhibit specific enzymes or receptors associated with inflammatory pathways, leading to observed anti-inflammatory effects. For instance, it may act as an inhibitor of cyclooxygenase enzymes, which play a crucial role in the synthesis of inflammatory mediators .
The compound exhibits typical properties associated with chromen derivatives:
Key chemical properties include:
Further studies are necessary to fully characterize the physical properties under varying conditions, including temperature and solvent interactions .
(2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid has several significant applications:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7